molecular formula C13H15NO5 B1326157 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone CAS No. 898786-24-8

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone

Cat. No. B1326157
CAS RN: 898786-24-8
M. Wt: 265.26 g/mol
InChI Key: BUXYMCQTJRUEAI-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” is an organic compound containing a 1,3-dioxane ring and a nitro group attached to a propiophenone structure. The 1,3-dioxane ring is a six-membered cyclic ether, and propiophenone is a type of ketone. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would likely show the 1,3-dioxane ring attached to the third carbon of the propiophenone structure, with the nitro group attached to the fourth carbon of the propiophenone .


Chemical Reactions Analysis

The chemical reactions of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would likely be influenced by the presence of the nitro group and the 1,3-dioxane ring. The nitro group is electron-withdrawing, which could make the compound more reactive . The 1,3-dioxane ring could potentially undergo reactions such as ring-opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more polar .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) Synthesis

3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone: can be utilized in the synthesis of novel MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with high porosity and have potential applications in gas storage, separation, and catalysis .

CO2 Capture and Separation

Due to its structural properties, this compound could be explored for its efficiency in CO2 adsorption. The high porosity of certain MOFs derived from similar organic linkers has shown considerable CO2/N2 selectivity, which is crucial for post-combustion CO2 capture strategies to minimize greenhouse gas emissions .

Fabrication of Fluorescent Nanomaterials

The compound may serve as a precursor in the fabrication of fluorescent nanomaterials. These materials are significant in biological applications such as in vitro/in vivo imaging, cell tracing, and drug delivery. The enhanced fluorescence efficiency and superior photostability of AIEgen-based nanomaterials make them suitable for these applications .

Photodynamic Therapy

In the medical field, derivatives of this compound could be used in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that, upon activation by light, produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens .

Drug Delivery Systems

The compound’s framework could be modified to create drug delivery systems. Its structure allows for the potential encapsulation of therapeutic agents, which can be released in a controlled manner at the target site, thus improving the efficacy of the treatment .

Sensing and Detection

Chemical sensors utilizing MOFs with this compound could be developed for the detection of various gases and chemicals. The high surface area and adjustable pore sizes of MOFs make them excellent candidates for sensing applications .

Catalysis

In the field of catalysis, MOFs synthesized using this compound could be investigated for their catalytic properties. Their well-defined structures and the ability to tailor their active sites make them promising catalysts for a variety of chemical reactions .

Energy Storage

Lastly, the compound could find applications in energy storage devices. MOFs derived from similar compounds have been studied for their ability to store hydrogen and other energy-related gases, which is vital for developing clean energy technologies .

Safety and Hazards

The safety and hazards of “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would depend on various factors including its reactivity and potential biological effects. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(6-7-13-18-8-1-9-19-13)10-2-4-11(5-3-10)14(16)17/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXYMCQTJRUEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645935
Record name 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone

CAS RN

898786-24-8
Record name 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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